PBD dimer - 1222490-34-7

PBD dimer

Catalog Number: EVT-255458
CAS Number: 1222490-34-7
Molecular Formula: C42H39N5O7
Molecular Weight: 725.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PBD dimer is a pyrrolobenzodiazepine.
Overview

Pyrrolobenzodiazepine dimers are a class of synthetic compounds derived from the natural product anthramycin, known for their potent antitumor properties. These compounds are characterized by their ability to form covalent adducts with DNA, specifically targeting the minor groove. The dimerization of pyrrolobenzodiazepine monomers enhances their biological activity, making them effective agents in cancer therapy.

Source

Pyrrolobenzodiazepines are produced primarily by actinomycetes, a group of soil bacteria. The most well-known derivative, SJG-136 (also referred to as SG2000), was synthesized in the 1990s and has been studied extensively for its anticancer properties. These compounds are now being incorporated into antibody-drug conjugates for targeted cancer treatment.

Classification

Pyrrolobenzodiazepine dimers fall under the category of sequence-selective DNA alkylating agents. They are classified based on their structure and mechanism of action, which involves binding to specific sequences within the DNA minor groove and forming cross-links that inhibit DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of pyrrolobenzodiazepine dimers typically involves linking two monomer units via a flexible propyldioxy tether at the aromatic A-ring phenolic C8 positions. This process can be achieved through various chemical reactions, including Williamson ether synthesis and deprotection steps to yield the final active dimer.

  1. Initial Dimerization: The first step usually involves the formation of a bis-alloc carbamate from monomeric phenols.
  2. Deprotection: Following dimerization, deprotection steps are necessary to reveal the biologically active bis-imine form.
  3. Purification: Techniques such as chromatography are employed to purify the final product and remove any impurities that may affect its biological activity.

Technical details regarding the synthesis can include specific reaction conditions, yields, and purification methods employed in laboratory settings .

Molecular Structure Analysis

Structure

Pyrrolobenzodiazepine dimers possess a unique molecular structure characterized by a fused benzodiazepine ring system. The dimers span approximately six base pairs in the DNA minor groove, allowing them to form stable covalent bonds with guanine residues.

Data

The structural characteristics include:

  • Molecular Formula: Varies depending on the specific dimer.
  • Molecular Weight: Typically ranges around 300-500 g/mol.
  • Binding Sites: Covalent binding occurs primarily at the N2 position of guanine bases in DNA.

The structural integrity and binding affinity are crucial for their effectiveness as therapeutic agents .

Chemical Reactions Analysis

Reactions

Pyrrolobenzodiazepine dimers engage in several key chemical reactions upon interaction with DNA:

  • Formation of Interstrand Cross-links: These occur when the dimer binds to guanines on opposite strands of DNA, leading to significant disruption of normal DNA function.
  • Intrastrand Cross-linking: In addition to interstrand links, PBD dimers can also form sequence-selective intrastrand cross-links and mono-alkylated adducts.

Technical details regarding these reactions often involve methods such as high-performance liquid chromatography coupled with mass spectrometry to analyze reaction products .

Mechanism of Action

Process

The mechanism of action for pyrrolobenzodiazepine dimers involves:

  1. Minor Groove Binding: The dimer inserts into the minor groove of DNA, preferentially targeting sequences rich in purine-guanine pairs.
  2. Covalent Bond Formation: An aminal bond is formed between the N2 position of guanine and an electrophilic site on the dimer (C11 position), resulting in cross-linking that inhibits replication and transcription.
  3. Cell Cycle Effects: The resultant cross-links lead to stalling of replication forks and cell cycle arrest at the G2-M boundary, ultimately triggering apoptosis in cancer cells.

Data from various studies indicate that these compounds exhibit low nanomolar to picomolar cytotoxicity across different cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white solids or powders.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to light and moisture.
  • Reactivity: Highly reactive towards nucleophiles due to electrophilic centers, facilitating covalent bonding with DNA.

Relevant data regarding these properties can be critical for understanding formulation and delivery methods in therapeutic applications .

Applications

Pyrrolobenzodiazepine dimers have significant applications in cancer therapy:

  • Antibody-Drug Conjugates (ADCs): They serve as potent cytotoxic payloads in ADCs designed to target specific tumor antigens while minimizing damage to healthy tissues.
  • Clinical Trials: Several PBD-containing ADCs are currently undergoing clinical evaluation for various malignancies, demonstrating broad-spectrum antitumor activity.

Their unique mechanism of action and ability to evade traditional drug resistance mechanisms make them promising candidates for future cancer treatments .

Introduction to Pyrrolobenzodiazepine (PBD) Dimers in Targeted Therapeutics

Historical Evolution of PBD Dimers: From Anthramycin to Synthetic Derivatives

The discovery of anthramycin in 1965 marked the beginning of PBD therapeutics. Isolated from Streptomyces refuineus, this monomeric compound demonstrated significant antitumor properties through its ability to form covalent adducts with guanine residues in DNA's minor groove. However, clinical development was hampered by dose-limiting cardiotoxicity and a narrow therapeutic window when administered systemically [2] [3]. The structural core of anthramycin – featuring a substituted aromatic A-ring, diazepine B-ring, and pyrrolidine C-ring with a stereospecific S-chiral center – became the foundation for rational drug design [6].

The pivotal breakthrough came in the 1990s-2000s when researchers at University College London engineered dimeric PBD structures by linking two monomeric units through their A-ring phenolic C8-positions. The prototype SJG-136 (SG2000) incorporated a flexible propyldioxy tether, enabling the molecule to span six DNA base pairs and form sequence-selective interstrand cross-links (primarily at 5'-PuGATCPy-3' sequences, where Pu is purine and Py is pyrimidine). This dimerization increased potency by 100-1,000-fold compared to monomers through persistent, non-distorting DNA lesions refractory to repair mechanisms [7].

Table 1: Structural and Functional Evolution of PBD Therapeutics

GenerationRepresentative CompoundsKey Structural FeaturesCytotoxicity RangeCross-linking Efficiency
Monomeric PBDsAnthramycin, Tomaymycin, DC-81Single PBD unit, Imine functionality at N10-C11Low micromolarMonoalkylation only
First-Generation DimersSJG-136 (SG2000)C8/C8'-propyl linker, Unmodified C-ringLow nanomolarInterstrand at 5'-PuGATCPy-3'
Second-Generation DimersTalirine (SGD-1910), Tesirine (SG3249)C2-aryl substitution, Unsaturated C-ring, Indoline modificationsPicomolarEnhanced sequence selectivity
Advanced DimersSG2202, DGN462Tetrahydroisoquinoline (THIQ) rings, Hydrophilic PEG linkersSub-picomolarIncreased DNA binding kinetics

The structural refinement continued with C-ring modifications to enhance DNA-binding kinetics and reduce systemic toxicity. Introduction of unsaturated bonds at the C2-position and aryl substituents directed along the DNA minor groove floor yielded compounds like SG2057 and SG2202 with sub-picomolar cytotoxicity. The prodrug SG2285 (an N10-C11 carbamate derivative of SG2202) demonstrated improved solubility while maintaining tumor-selective activation [7]. Concurrently, Spirrogen's medicinal chemistry program developed talirine (SGD-1910) and tesirine (SG3249), incorporating hydrophilic polyethylene glycol (PEG) spacers and amino acid functionalities to address hydrophobicity challenges for ADC conjugation [1] [6].

The synthesis complexity of these dimers cannot be understated – tesirine requires 19 synthetic steps with meticulous preservation of stereochemical integrity at critical chiral centers. Racemization during manufacturing would diminish DNA-binding affinity, necessitating advanced analytical controls throughout the multi-step process [6]. The acquisition of Spirogen by AstraZeneca in 2013 for $440 million validated the therapeutic and commercial significance of these synthetic advances, accelerating clinical translation [7].

Role of PBD Dimers in Antibody-Drug Conjugate (ADC) Development

The extraordinary potency of PBD dimers (IC50 values of 0.01–0.1 nM in various cancer cell lines) made them ideal ADC warheads, though their systemic toxicity precluded standalone use. When site-specifically conjugated to tumor-targeting antibodies, PBD dimers achieve selective tumor delivery while sparing healthy tissues. Their mechanism begins with ADC internalization and lysosomal cleavage, releasing the PBD warhead (e.g., SG3199 from tesirine-based ADCs). The payload diffuses into the nucleus and forms irreversible interstrand cross-links through covalent bonds between the N2-amino groups of opposing guanine residues and the electrophilic C11 positions of each PBD unit [3] [9].

Unlike tubulin-targeting auristatins or maytansinoids, PBD dimers exhibit cell cycle-independent activity, enabling cytotoxicity against both proliferating and quiescent cancer stem cells. Their DNA adducts cause replication fork arrest without significant DNA helix distortion, making them virtually invisible to nucleotide excision repair (NER) and mismatch repair (MMR) pathways. This evasion of DNA damage response mechanisms contributes to their exceptional potency and persistence – PBD-DNA cross-links remain stable for weeks, explaining the prolonged pharmacodynamic effects observed clinically [1] [9].

Table 2: Clinical-Stage PBD Dimer-Containing Antibody-Drug Conjugates

ADC NameTarget AntigenDeveloperLinker ChemistryTherapeutic IndicationsDevelopment Status (2025)
Loncastuximab tesirineCD19ADC TherapeuticsValine-alanine (cleavable)DLBCL, Mantle Cell LymphomaFDA/EMA Approved (2021)
Camidanlumab tesirineCD25ADC TherapeuticsValine-alanine (cleavable)Hodgkin LymphomaPivotal Phase 2
Rovalpituzumab tesirineDLL3AbbVie/StemcentrxProtease-cleavableSmall Cell Lung CancerDiscontinued (2019)
Vadastuximab talirineCD33Seattle GeneticsMaleimide (non-cleavable)Acute Myeloid LeukemiaDiscontinued (2017)
KK2845TIM-3Kyowa KirinValine-alanine (cleavable)Acute Myeloid LeukemiaPhase 1/2
ADCT-601AXLADC TherapeuticsValine-alanine (cleavable)Sarcoma, NSCLCPhase 1

The development of PBD-ADCs necessitated innovations in linker technology and conjugation chemistry. Cleavable linkers (e.g., dipeptide valine-alanine) enable efficient lysosomal payload release while maintaining plasma stability. Site-specific conjugation techniques became essential to control drug-to-antibody ratio (DAR) and minimize heterogeneity. Traditional stochastic cysteine conjugation yielded mixtures with DAR 0-8, but higher-DAR species accelerated clearance while lower-DAR species reduced potency. THIOmAb technology introduced engineered cysteines (e.g., S239C mutations) enabling uniform DAR 2 conjugates with optimized pharmacokinetics and reduced aggregation propensity [4] [6].

The clinical impact of PBD-ADCs is exemplified by loncastuximab tesirine, approved for relapsed/refractory diffuse large B-cell lymphoma (DLBCL). This CD19-targeting ADC demonstrated 48.3% overall response rate in pivotal trials, remarkable for heavily pretreated patients. Similarly, camidanlumab tesirine (anti-CD25) achieved 86.5% objective response rate in Hodgkin lymphoma patients post-brentuximab vedotin and checkpoint inhibitor failure [4] [10]. These clinical outcomes validated PBD dimers' ability to overcome resistance to earlier ADC payloads.

Current research focuses on next-generation PBD-ADCs targeting novel antigens with restricted normal tissue expression. KK2845, an anti-TIM-3 conjugate, exploits TIM-3's selective expression on leukemia stem cells (LSCs) but not normal hematopoietic stem cells (HSCs). Preclinical studies demonstrated potent LSC eradication without significant myelosuppression – a critical advantage over CD33-directed agents [10]. Meanwhile, AXL-targeted ADCT-601 shows promise in sarcoma and NSCLC models, highlighting PBD dimers' expanding applicability beyond hematologic malignancies [4].

Properties

CAS Number

1222490-34-7

Product Name

PBD dimer

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

Molecular Formula

C42H39N5O7

Molecular Weight

725.8 g/mol

InChI

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1

InChI Key

OMRPLUKQNWNZAV-CONSDPRKSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.